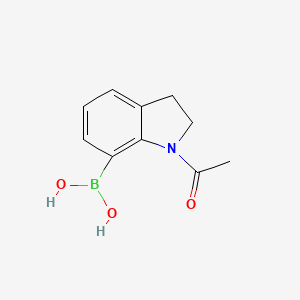
2-Ethyl-3-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzonitrile typically involves the nitration of 2-ethyl-3-methoxybenzene followed by a reduction process. One common method includes:
Nitration: The starting material, 2-ethyl-3-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group to the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by a cyano group using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
2-Ethyl-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: While specific medical applications are still under investigation, its derivatives may exhibit pharmacological properties.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stability and reactivity.
作用機序
The mechanism by which 2-ethyl-3-methoxybenzonitrile exerts its effects depends on the specific reactions it undergoes
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxy Group: Can undergo nucleophilic substitution or act as an electron-donating group, influencing the reactivity of the benzene ring.
Ethyl Group: Provides steric hindrance and can affect the compound’s overall reactivity and interaction with other molecules.
類似化合物との比較
3-Methoxybenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Ethylbenzonitrile: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
4-Ethyl-3-methoxybenzonitrile: Similar structure but with the ethyl group at the fourth position, which can influence its chemical behavior differently.
Uniqueness: 2-Ethyl-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which provides a distinct combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-ethyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-6H,3H2,1-2H3 |
InChIキー |
HBQQAPNWRRYIKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)




![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)


